molecular formula C18H16N2O3 B12443222 2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12443222
M. Wt: 308.3 g/mol
InChI Key: JORATJPRFCMFNZ-UHFFFAOYSA-N
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Description

2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrano[3,2-c]pyran core

Preparation Methods

The synthesis of 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is advantageous as it allows for the efficient and rapid assembly of the compound from readily available starting materials. The reaction is usually carried out at room temperature using urea as an inexpensive and environmentally benign organo-catalyst .

Chemical Reactions Analysis

2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact pathways and targets are still under investigation, but they are believed to involve key enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar compounds to 2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile include:

  • 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile
  • 2-amino-7,7-dimethyl-5-oxo-4-(3-phenoxy-phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-amino-7-methyl-5-oxo-4-(2-phenylethyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C18H16N2O3/c1-11-9-15-16(18(21)22-11)13(14(10-19)17(20)23-15)8-7-12-5-3-2-4-6-12/h2-6,9,13H,7-8,20H2,1H3

InChI Key

JORATJPRFCMFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)CCC3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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